8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS No.: 1217109-68-6
Cat. No.: VC11885761
Molecular Formula: C20H18Cl2FN3O
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217109-68-6 |
|---|---|
| Molecular Formula | C20H18Cl2FN3O |
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C20H18Cl2FN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27) |
| Standard InChI Key | RZPLMVAFHSSDDM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F |
| Canonical SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s IUPAC name systematically describes its molecular framework:
-
A 1,4,8-triazaspiro[4.5]dec-3-en-2-one core, featuring a spiro junction between a piperidine-like ring and a five-membered lactam ring.
-
A (2-chloro-6-fluorophenyl)methyl group at position 8, introducing steric bulk and electronic heterogeneity.
-
A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and potential π-π stacking interactions.
This arrangement creates a rigid, three-dimensional structure that may enhance target binding specificity compared to planar analogs.
Physicochemical Properties
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H18Cl2FN3O | |
| Molecular Weight | 406.3 g/mol | |
| CAS Registry Number | 1217109-68-6 | |
| Hydrogen Bond Donors | 1 (NH group in lactam) | |
| Hydrogen Bond Acceptors | 5 (3 N, 1 O, 1 F) | |
| Rotatable Bonds | 4 | |
| Topological Polar SA | 61.4 Ų |
The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for blood-brain barrier penetration in neurological applications .
Synthesis and Chemical Reactivity
Reaction Profile
The compound’s reactivity is dominated by:
-
Lactam Ring Opening: Susceptibility to nucleophilic attack at the carbonyl carbon, particularly under basic conditions.
-
Aromatic Electrophilic Substitution: Directed by electron-withdrawing chloro and fluoro groups, favoring meta/para substitution patterns on the aryl rings.
-
Oxidative Degradation: Potential decomposition via N-oxidation or defluorination under strong oxidizing agents .
Biological Activity and Mechanism of Action
Putative Targets and Pathways
Structural homology to patented spiropiperidine beta-secretase (BACE-1) inhibitors suggests potential anti-Alzheimer’s activity through amyloid precursor protein (APP) processing modulation. Key interactions may include:
-
Hydrogen Bonding: Between the lactam carbonyl and catalytic aspartate residues (Asp32/Asp228) in BACE-1 .
-
Hydrophobic Packing: The 4-chlorophenyl group occupying the S3 subpocket of the enzyme’s active site .
In Vitro Profiling Data
While direct assays are unavailable, related compounds exhibit:
| Parameter | Value (Analog) | Source |
|---|---|---|
| BACE-1 IC50 | 12 nM | |
| Cellular EC50 (Aβ40) | 50 nM | |
| Plasma Protein Binding | 89% | |
| CYP3A4 Inhibition | <10% at 10 μM |
These data underscore the pharmacodynamic potential of the triazaspiro scaffold but necessitate validation for the specific derivative under study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume